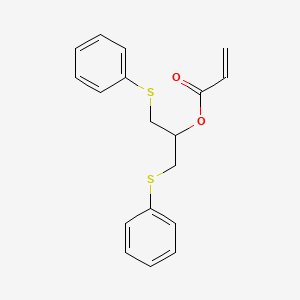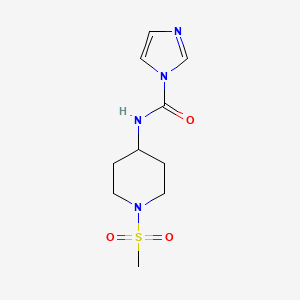
2,6-Diethylisonicotinic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-Diethylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of esters It is derived from isonicotinic acid, which is a pyridine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethylisonicotinic acid tert-butyl ester typically involves the esterification of 2,6-diethylisonicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production .
化学反応の分析
Types of Reactions
2,6-Diethylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2,6-Diethylisonicotinic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Diethylisonicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active isonicotinic acid, which can then interact with enzymes and other biological molecules. The pathways involved include ester hydrolysis and subsequent metabolic transformations .
類似化合物との比較
Similar Compounds
2,6-Diethylisonicotinic acid: The parent acid of the ester.
tert-Butyl isonicotinate: Another ester derivative of isonicotinic acid.
2,6-Diethylpyridine: A related pyridine derivative.
Uniqueness
2,6-Diethylisonicotinic acid tert-butyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
tert-butyl 2,6-diethylpyridine-4-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-6-11-8-10(9-12(7-2)15-11)13(16)17-14(3,4)5/h8-9H,6-7H2,1-5H3 |
InChIキー |
OLKARUCUIKPCMM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=N1)CC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole](/img/structure/B8504816.png)





![4-Hydroxypyrido[4,3-d]pyrimidine-8-carboxamide](/img/structure/B8504856.png)

![4-[(E)-tert-Butyldiazenyl]-4-cyanopentanoyl chloride](/img/structure/B8504866.png)
![1-Ethenylbicyclo[2.2.1]hept-2-ene](/img/structure/B8504873.png)


![2-methyl-5-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8504905.png)

